2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid

Descripción general

Descripción

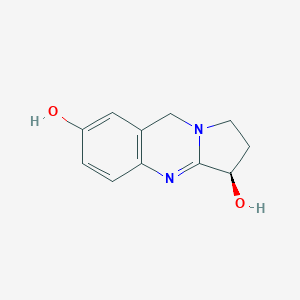

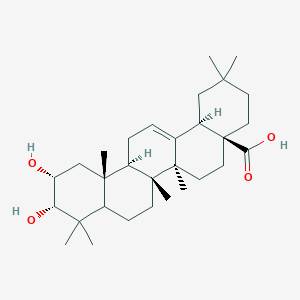

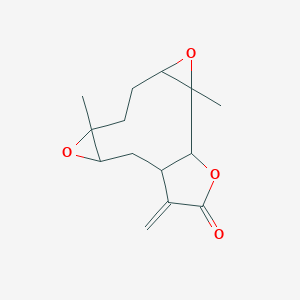

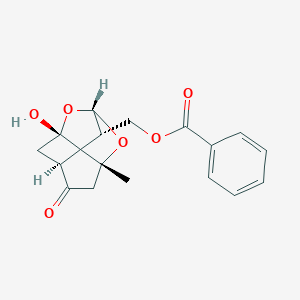

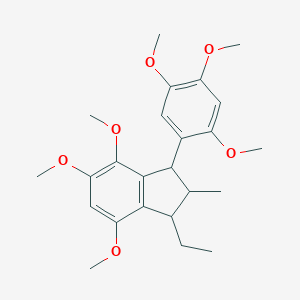

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, also known as 2alpha,3alpha-dihydroxyolean-12-en-28-oate, is a member of the class of compounds known as triterpenoids .

Synthesis Analysis

An industrial procedure has been established for the isolation of 2-alpha,3-beta-dihydroxyolean-12-en-28-oic acid (maslinic acid) starting from olive fruits (Olea europaea) .Molecular Structure Analysis

The molecular formula of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid is C30H48O4 . The molecule contains a total of 86 bond(s). There are 38 non-H bond(s), 2 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 5 six-membered ring(s), 4 ten-membered ring(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 2 secondary alcohol(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid are as follows :Aplicaciones Científicas De Investigación

Cardiovascular Diseases and Neuroprotection

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, also known as maslinic acid, has been extensively studied for its potential to promote health and resist various diseases. Specifically, research has highlighted its positive effects on cardiovascular diseases and neuroprotection. The studies conducted on cell and animal models of disease have shown promising results, although the exact mechanisms of action remain to be fully elucidated. The substance's potential as a nutritional additive and for drug development has been recognized due to these beneficial effects (Zhang et al., 2021).

Antioxidant and Anti-inflammatory Effects

The compound falls under the category of hydroxy acids (HAs), which have been utilized in various cosmetic and therapeutic formulations. These acids, including 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid, have been known to offer a variety of beneficial effects for the skin. Although the review focuses on the applications of HAs in cosmetic and dermatological settings, the antioxidant and anti-inflammatory properties of these compounds, including maslinic acid, are well-recognized. These properties are vital for managing conditions involving oxidative stress and inflammation (Kornhauser et al., 2010).

Role in Diabetes, Cancer, and Pathogen Resistance

Research on maslinic acid has also highlighted its effects on managing diabetes, combating cancer, and resisting various pathogens. The compound's biological activity in these areas signifies its broad therapeutic potential. While its precise mechanisms of action are not entirely clear, its efficacy in cell and animal disease models suggests that maslinic acid could be a significant addition to the arsenal against these conditions (Zhang et al., 2021).

Antihypertensive Properties

The antihypertensive properties of 2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid are particularly notable. Most research in this area has been performed on animal models of hypertension and ex vivo studies. While clinical trials are still needed, animal studies have shown that treatment with this compound can significantly improve systolic blood pressure. Furthermore, its hypotensive effects are believed to be linked to its diuretic-natriuretic activity and nephroprotection. These findings suggest that maslinic acid could be a valuable co-adjuvant in treating hypertension (Sureda et al., 2020).

Propiedades

IUPAC Name |

(4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21?,22-,23-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZKJHQSJHYOHJ-LJJNEPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid | |

CAS RN |

26563-68-8 | |

| Record name | Olean-12-en-28-oic acid, 2alpha,3alpha-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026563688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B198988.png)